molecular formula C11H15Cl2NO3 B028582 Dichlorprop-P-dimethylammonium CAS No. 104786-87-0

Dichlorprop-P-dimethylammonium

Cat. No. B028582
M. Wt: 280.14 g/mol
InChI Key: WRXSEWUFHVTFEX-NUBCRITNSA-N
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Description

Dichlorprop-P-dimethylammonium is a widely used herbicide that belongs to the class of phenoxypropionic acid herbicides. It is commonly used to control broadleaf weeds in various crops such as wheat, barley, and oats.

Mechanism Of Action

Dichlorprop-P-dimethylammonium acts by disrupting the growth and development of broadleaf weeds. It does so by inhibiting the production of auxins, which are plant hormones that regulate growth and development. This leads to abnormal growth and eventually, death of the weed.

Biochemical And Physiological Effects

Dichlorprop-P-dimethylammonium has been shown to have minimal toxicity to humans and animals. However, it can have adverse effects on aquatic organisms and non-target plants. Moreover, it can persist in the environment for a prolonged period, leading to contamination of soil and water.

Advantages And Limitations For Lab Experiments

Dichlorprop-P-dimethylammonium is a widely used herbicide in laboratory experiments due to its effectiveness in controlling broadleaf weeds. However, its persistence in the environment can make it difficult to study the long-term effects of herbicides on plant growth and development.

Future Directions

Future research on Dichlorprop-P-dimethylammonium should focus on developing more environmentally friendly herbicides that have minimal adverse effects on non-target organisms. Moreover, research should be conducted to study the long-term effects of herbicides on soil and water quality. Furthermore, the development of new herbicides that target specific weeds while leaving non-target plants unharmed should be explored.
Conclusion
Dichlorprop-P-dimethylammonium is a widely used herbicide that has been extensively studied for its herbicidal properties. It acts by disrupting the growth and development of broadleaf weeds and has minimal toxicity to humans and animals. However, it can have adverse effects on non-target organisms and persist in the environment for a prolonged period. Future research should focus on developing more environmentally friendly herbicides and studying the long-term effects of herbicides on soil and water quality.

Synthesis Methods

Dichlorprop-P-dimethylammonium is synthesized by reacting 2,4-dichlorophenoxypropionic acid with dimethylamine in the presence of a catalyst. The reaction produces a salt, which is then purified and crystallized to obtain the final product.

Scientific Research Applications

Dichlorprop-P-dimethylammonium has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of broadleaf weeds in various crops. Moreover, it has been used in scientific research to study the effects of herbicides on plant growth and development.

properties

CAS RN

104786-87-0

Product Name

Dichlorprop-P-dimethylammonium

Molecular Formula

C11H15Cl2NO3

Molecular Weight

280.14 g/mol

IUPAC Name

(2R)-2-(2,4-dichlorophenoxy)propanoic acid;N-methylmethanamine

InChI

InChI=1S/C9H8Cl2O3.C2H7N/c1-5(9(12)13)14-8-3-2-6(10)4-7(8)11;1-3-2/h2-5H,1H3,(H,12,13);3H,1-2H3/t5-;/m1./s1

InChI Key

WRXSEWUFHVTFEX-NUBCRITNSA-N

Isomeric SMILES

C[C@H](C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC

SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC

Canonical SMILES

CC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl.CNC

Other CAS RN

104786-87-0

Pictograms

Corrosive; Irritant

synonyms

(2R)-2-(2,4-dichlorophenoxy)propanoic acid: N-methylmethanamine

Origin of Product

United States

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